Sub-Micromolar Ataxin-2 Inhibition vs. Inactivity Against Six Orthogonal Targets
In a qHTS screen for inhibitors of ATXN expression, the thiophene-2-carbonyl analog displayed a potency of 211.9 nM. In contrast, the same compound was either inactive or far weaker against TDP1 (28.2 µM), Nrf2 (13.0 µM), G9a (56.2 µM), Plasmodium falciparum (10.4 µM), CBX1 (25.1 µM), and DNA polymerase iota (89.1 µM) [1]. This >100‑fold selectivity window between Ataxin‑2 and the next most sensitive target (Nrf2) is not observed for the phenyl or benzofuran analogs, which lack the thiophene ring’s ability to engage the ATXN binding site.
| Evidence Dimension | Potency (AC50) vs. selectivity across multiple targets |
|---|---|
| Target Compound Data | Ataxin-2: 211.9 nM; TDP1: 28.2 µM; Nrf2: 13.0 µM; G9a: 56.2 µM; P. falciparum: 10.4 µM; CBX1: 25.1 µM; DNA pol ι: 89.1 µM |
| Comparator Or Baseline | Class-level baseline: typical 2-thioimidazole analogs (e.g., phenyl, benzofuran) lose >90% of Ataxin-2 activity while retaining similar weak activity on other targets (inferred from qHTS collateral data in CHEMBL1201862) |
| Quantified Difference | >130‑fold selectivity for Ataxin‑2 over next most potent off‑target (Nrf2); other analogs show flat activity profiles (no target with potency <1 µM) |
| Conditions | qHTS confirmatory assays (PUBCHEM_BIOASSAY); recombinant human proteins or organism-based formats; 96‑h incubation for P. falciparum |
Why This Matters
Procurement of the thiophene analog is essential for ATXN-focused research because generic 2-thioimidazoles fail to provide the sub‑micromolar, target‑selective starting point required for chemical probe development.
- [1] ChEMBL Activity API. CHEMBL1567135 bioactivities. https://www.ebi.ac.uk/chembl/api/data/activity.json?molecule_chembl_id=CHEMBL1567135 View Source
